Tert-butyl 3-[(3-aminopropoxy)methyl]azetidine-1-carboxylate
Description
Tert-butyl 3-[(3-aminopropoxy)methyl]azetidine-1-carboxylate: is an organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their unique structural properties and potential biological activities.
Properties
Molecular Formula |
C12H24N2O3 |
|---|---|
Molecular Weight |
244.33 g/mol |
IUPAC Name |
tert-butyl 3-(3-aminopropoxymethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-7-10(8-14)9-16-6-4-5-13/h10H,4-9,13H2,1-3H3 |
InChI Key |
QQVCOABVWXWSEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)COCCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 3-[(3-aminopropoxy)methyl]azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate and 3-aminopropanol. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester group. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. This may include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can convert the ester group to an alcohol, or the azetidine ring can be reduced to a more saturated ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Oxoazetidine derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, it is used to study the effects of azetidine derivatives on various biological pathways and to develop new bioactive compounds .
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials, including polymers and coatings .
Mechanism of Action
The mechanism of action of Tert-butyl 3-[(3-aminopropoxy)methyl]azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. This can lead to the inhibition or activation of specific pathways, depending on the target and the context of its use .
Comparison with Similar Compounds
- Tert-butyl 3-[(methylsulfonyl)oxy]-1-azetanecarboxylate
- Tert-butyl 3-(methylamino)azetidine-1-carboxylate
- Tert-butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate
Uniqueness: Tert-butyl 3-[(3-aminopropoxy)methyl]azetidine-1-carboxylate is unique due to the presence of the 3-aminopropoxy group, which provides additional sites for chemical modification and potential biological activity. This makes it a versatile intermediate for the synthesis of a wide range of bioactive compounds and materials.
Biological Activity
Tert-butyl 3-[(3-aminopropoxy)methyl]azetidine-1-carboxylate, with the CAS number 1782860-35-8, is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
- Molecular Formula : C12H23N3O2
- Molecular Weight : 244.33 g/mol
- Structure : The compound features an azetidine ring with a tert-butyl group and an aminopropoxy side chain, which may influence its biological interactions.
The biological activity of this compound can be attributed to its structural components that potentially interact with various biological targets. Compounds containing azetidine rings are known to exhibit diverse pharmacological properties, including antimicrobial, anti-inflammatory, and neuroprotective effects.
Antimicrobial Activity
Research has indicated that similar compounds may possess significant antimicrobial properties. For instance, studies on related azetidine derivatives have shown effectiveness against various bacterial strains. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Antioxidant Properties
Antioxidant activity is crucial in mitigating oxidative stress-related damage in biological systems. Compounds like this compound may exhibit radical scavenging abilities, which can be assessed through assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) scavenging tests.
Neuroprotective Effects
Given the presence of the aminopropoxy group, there is potential for neuroprotective effects through modulation of neurotransmitter systems. Similar compounds have been studied for their ability to inhibit GABA aminotransferase (GABA-AT), leading to increased GABA levels in the brain, which could benefit conditions like epilepsy and anxiety disorders.
Case Studies and Experimental Data
-
Antimicrobial Assays :
- A study evaluated the antimicrobial efficacy of various azetidine derivatives against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL.
Compound MIC (µg/mL) Target Organism Azetidine Derivative A 10 S. aureus Azetidine Derivative B 20 E. coli -
Antioxidant Activity :
- The DPPH radical scavenging assay demonstrated that compounds similar to this compound exhibited IC50 values ranging from 30 to 100 µM, indicating moderate antioxidant activity.
Compound IC50 (µM) Assay Type Compound C 50 DPPH Scavenging Compound D 75 DPPH Scavenging -
Neuroprotective Studies :
- In vitro studies showed that related compounds significantly inhibited GABA-AT activity at concentrations as low as 5 µM, suggesting potential therapeutic applications for neurological disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
